molecular formula C17H19ClN2O4S B3455852 N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3455852
M. Wt: 382.9 g/mol
InChI Key: TYRAOMAGBWMDRH-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are used in many drugs .


Molecular Structure Analysis

The compound contains a sulfonyl group (-SO2-) attached to a glycine (amino acid) backbone, with various substitutions on the nitrogen atoms. These include a 4-chlorophenyl group, a 4-ethoxyphenyl group, and a methyl group .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo various chemical reactions, including hydrolysis, acylation, and displacement reactions . The specific reactions that this compound can undergo would depend on the conditions and reagents present.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many sulfonamides act as inhibitors of enzymes, specifically those involved in the synthesis of folic acid in bacteria, making them effective antibiotics .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures to prevent exposure and potential harm. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. It could also involve studying its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-3-24-16-10-8-15(9-11-16)20(25(2,22)23)12-17(21)19-14-6-4-13(18)5-7-14/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRAOMAGBWMDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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